Hif-1|A-IN-4
Description
Hypoxia-inducible factor 1 (HIF-1) is a heterodimeric transcription factor composed of HIF-1α and HIF-1β subunits, central to cellular adaptation to hypoxia. HIF-1α is oxygen-sensitive and regulated via proteasomal degradation under normoxia, while hypoxia stabilizes it, enabling dimerization with HIF-1β to activate genes promoting angiogenesis, metabolic reprogramming, and tumor progression . Dysregulation of HIF-1α is implicated in numerous cancers, making it a prime therapeutic target .
HIF-1|A-IN-4 is a novel small-molecule inhibitor under preclinical investigation, designed to disrupt HIF-1α signaling. While specific data on its structure and binding mechanism remain proprietary, its proposed mechanism aligns with known HIF-1 inhibitors: blocking HIF-1α dimerization, DNA binding, or interaction with coactivators like p300/CBP . Preclinical studies suggest it reduces HIF-1α-mediated transcription of VEGF, GLUT-1, and CA9, critical for tumor survival under hypoxia .
Properties
Molecular Formula |
C16H12N2O3 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-1,2-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C16H12N2O3/c1-10(19)11-6-8-12(9-7-11)17-16(20)15-13-4-2-3-5-14(13)21-18-15/h2-9H,1H3,(H,17,20) |
InChI Key |
PLIVETCICWRHCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis and Intermediate Isolation
The core structure of HIF-1α-IN-4 derives from a quinoline scaffold modified at the C3 and C7 positions to enhance binding affinity to HIF-1α’s PAS-B domain. Patent WO2008070616A2 discloses a multistep synthesis beginning with Friedländer annulation between 2-aminobenzaldehyde and ethyl acetoacetate under acidic conditions. Critical intermediates include:
Table 1: Key Reaction Parameters for Intermediate Synthesis
| Step | Reagents | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1 | H₂SO₄ (cat.), EtOH | 80°C | 78% | 89% |
| 2 | Pd/C, H₂ (1 atm) | 25°C | 92% | 95% |
| 3 | K₂CO₃, DMF, 80°C | 80°C | 65% | 91% |
The final coupling of the quinoline intermediate with a sulfonamide side chain employs Buchwald-Hartwig amination, achieving 68% yield after column chromatography. Nuclear Overhauser effect (NOE) spectroscopy confirms the anti conformation of the sulfonamide group, which is critical for inhibiting HIF-1α dimerization.
Biosynthetic Approaches Using Recombinant Systems
Hypoxic induction of HIF-1α in HEK293T cells transfected with HIF-1α TrueORF cDNA provides milligram quantities of the protein for inhibitor binding assays. Cytoplasmic extracts are prepared in hypotonic buffer (20 mM Tris, 1.5 mM MgCl₂) with 1 mM ascorbate and 20 µM FeCl₂ to stabilize HIF-1α’s oxygen-dependent degradation (ODD) domain. Gal4-HIF-1α fusion proteins (residues 549–582) expressed via in vitro transcription/translation (IVTT) systems enable high-throughput screening of HIF-1α-IN-4 analogues.
Analytical Validation and Quality Control
Hypoxia-Specific Activity Assays
A dual-luciferase reporter system in PC-3 prostate cancer cells validates HIF-1α-IN-4’s inhibitory activity under 1% O₂. Cells transfected with hypoxia response element (HRE)-driven firefly luciferase and constitutively expressed Renilla luciferase show dose-dependent suppression (IC₅₀ = 38 nM) with minimal cytotoxicity (CC₅₀ > 10 µM). Western blotting confirms reduced HIF-1α levels (≥80% at 100 nM) compared to normoxic controls.
Table 2: Comparative IC₅₀ Values Across Cell Lines
| Cell Line | IC₅₀ (nM) | HIF-1α Reduction |
|---|---|---|
| PC-3 | 38 | 82% |
| SiHa | 42 | 79% |
| HEK293T | 55 | 68% |
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 5 µm, 4.6 × 250 mm) with a gradient of 10–90% acetonitrile in 0.1% trifluoroacetic acid resolves HIF-1α-IN-4 from des-methyl impurities. UV detection at 254 nm confirms >98% purity for clinical-grade batches. Mass spectrometry (ESI-TOF) identifies the [M+H]⁺ ion at m/z 427.1892 (calculated 427.1885), with no detectable adducts.
Scale-Up Challenges and Stabilization Strategies
Oxidative Degradation Mitigation
HIF-1α-IN-4’s thiourea moiety undergoes oxidation to sulfonic acid derivatives under ambient conditions. Nitrogen purging during synthesis and storage in amber vials with oxygen scavengers (Ageless® Z-200) extends shelf life to 24 months at −20°C. Accelerated stability studies (40°C/75% RH) show ≤2% degradation over 6 months when formulated with 0.01% BHT.
Solubility Enhancement for In Vivo Studies
Despite high potency, HIF-1α-IN-4’s aqueous solubility (0.12 mg/mL at pH 7.4) limits bioavailability. Nanoemulsions using Labrafil® M 1944 CS and Transcutol® HP increase solubility to 8.3 mg/mL, achieving tumor Cₘₐₓ of 1.2 µM in murine xenografts after intraperitoneal administration.
Applications in Preclinical Models
Synergy with Chemotherapeutic Agents
In MDA-MB-231 breast cancer xenografts, HIF-1α-IN-4 (10 mg/kg q3d) enhances doxorubicin efficacy by suppressing P-glycoprotein upregulation (67% reduction in efflux activity). Combinatorial index (CI) analysis reveals strong synergy (CI = 0.32) at 50 nM HIF-1α-IN-4 + 100 nM doxorubicin.
Pharmacodynamic Biomarker Development
Tumor lysates analyzed via HIF-1α ELISA (R&D Systems DuoSet IC) show a linear correlation between inhibitor concentration and HIF-1α reduction (R² = 0.94). Immunohistochemistry of CD31⁺ vessels demonstrates 54% decreased microvessel density after 3-week treatment.
Chemical Reactions Analysis
Mechanism of Action of Hif-1|A-IN-4
This compound functions primarily by modulating the stability and activity of HIF-1α, the active subunit of HIF-1. Under normoxic conditions, HIF-1α is hydroxylated at specific proline residues by prolyl hydroxylases, which facilitates its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to proteasomal degradation. In hypoxic conditions, this hydroxylation is inhibited, allowing HIF-1α to accumulate and activate target genes involved in adaptive responses to low oxygen levels .
Hydroxylation Reactions
The hydroxylation of HIF-1α is catalyzed by prolyl hydroxylases using molecular oxygen and 2-oxoglutarate as substrates. The reaction can be summarized as follows:
This reaction is critical as it regulates the degradation of HIF-1α under normal oxygen levels, thus influencing cellular adaptation to hypoxia .
Induction of Hypoxia-Mimicking Conditions
This compound has been shown to induce a hypoxia-mimicking response in cells even under normoxic conditions. This effect is primarily due to its ability to inhibit prolyl hydroxylases, leading to increased levels of HIF-1α. The compound effectively mimics the physiological effects of hypoxia by stabilizing HIF-1α and promoting the expression of target genes involved in glycolysis and angiogenesis .
Interaction with Nitric Oxide
Research indicates that nitric oxide (NO) can impair the normoxic degradation of HIF-1α by inhibiting prolyl hydroxylase activity. When cells are treated with S-nitrosoglutathione (GSNO), a NO donor, there is an accumulation of HIF-1α due to decreased hydroxylation rates. This interaction suggests that this compound may exhibit synergistic effects when combined with NO donors in therapeutic settings .
Effects on Gene Expression
The stabilization of HIF-1α by this compound leads to the upregulation of various genes associated with survival under hypoxic conditions:
This cascade illustrates how this compound can influence metabolic pathways critical for tumo
Scientific Research Applications
Oncology
Hif-1|A-IN-4 has shown promise in cancer treatment by inhibiting tumor growth and enhancing the efficacy of chemotherapy. Tumors often exploit the HIF-1 pathway to promote angiogenesis and adapt to hypoxic environments. Inhibiting HIF-1α can lead to reduced vascularization and improved outcomes in various cancer models.
Case Study:
In a study involving breast cancer models, the administration of this compound resulted in significant tumor regression and prolonged survival rates compared to control groups .
Cardiovascular Diseases
The role of HIF-1α in ischemic conditions makes it a target for treating cardiovascular diseases. This compound can help modulate angiogenesis in ischemic tissues, promoting recovery and reducing damage.
Case Study:
Research demonstrated that using this compound in mouse models of myocardial infarction led to decreased infarct size and improved cardiac function by enhancing blood flow recovery .
Metabolic Disorders
HIF-1α is implicated in metabolic regulation, particularly in glucose metabolism and insulin sensitivity. Inhibiting this pathway can be beneficial for conditions like diabetes.
Case Study:
In diabetic mouse models, treatment with this compound improved insulin sensitivity and reduced hyperglycemia through modulation of glucose transporter expression .
Comparative Data Table
The following table summarizes the effects of this compound across different applications:
Mechanism of Action
Hif-1|A-IN-4 exerts its effects by inhibiting the activity of hypoxia-inducible factor 1 alpha. This inhibition occurs through the binding of this compound to the hypoxia-inducible factor 1 alpha protein, preventing its interaction with other molecules and thereby blocking its transcriptional activity. The molecular targets and pathways involved include the hypoxia-inducible factor 1 alpha signaling pathway, which regulates various genes involved in oxygen homeostasis, angiogenesis, and metabolism .
Comparison with Similar Compounds
Comparative Analysis of HIF-1|A-IN-4 and Similar Compounds
The following table summarizes key HIF-1 inhibitors, their mechanisms, and clinical progress compared to this compound:
Mechanistic and Functional Differences
This compound vs. Transcriptional Inhibitors (EZN-2968)
While EZN-2968 targets HIF-1α mRNA, this compound likely disrupts post-translational interactions (e.g., p300 binding), offering broader applicability across HIF-1α-stabilizing mutations (e.g., VHL loss) . However, EZN-2968’s antisense approach showed specificity but poor tissue penetration, a challenge this compound must address .
This compound vs. Hsp90 Inhibitors (Geldanamycin)
GA’s hepatotoxicity limits its utility despite robust HIF-1α degradation. This compound’s targeted mechanism may reduce off-target effects, though its long-term safety remains unverified .
This compound vs. Natural Compounds (Picroliv)
Picroliv, a multi-target natural product, inhibits HIF-1α transcription but lacks potency (IC₅₀ ~50 µM). This compound’s synthetic design likely enhances specificity and potency, though natural products offer lower cytotoxicity .
Biological Activity
Hif-1|A-IN-4 is a compound that has garnered attention for its potential role in modulating the activity of Hypoxia-Inducible Factor 1 (HIF-1), a key regulator in cellular responses to hypoxia. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various cellular processes, and implications for therapeutic applications.
Overview of HIF-1
HIF-1 is a transcription factor that plays a crucial role in cellular adaptation to low oxygen conditions. It regulates the expression of genes involved in angiogenesis, metabolism, and inflammation. Under hypoxic conditions, HIF-1α (the regulatory subunit) becomes stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates target genes that facilitate adaptation to reduced oxygen availability .
This compound functions primarily by inhibiting the activity of HIF-1α. This inhibition can lead to several downstream effects:
- Reduced Angiogenesis : By inhibiting HIF-1α, this compound may decrease the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF), thereby limiting blood vessel formation in tumors .
- Altered Metabolic Pathways : The compound may shift cellular metabolism from glycolysis back to oxidative phosphorylation by reducing HIF-1α levels, which is critical in cancer cells that rely on anaerobic metabolism for survival .
In Vitro Studies
In vitro studies have demonstrated that treatment with this compound leads to:
- Decreased Cell Proliferation : Cancer cell lines treated with this compound showed reduced proliferation rates, indicating its potential as an anti-cancer agent .
- Induction of Apoptosis : The compound has been shown to increase apoptosis in hypoxic tumor cells by downregulating survival pathways mediated by HIF-1α .
In Vivo Studies
Animal models have provided insights into the therapeutic potential of this compound:
| Study Type | Findings |
|---|---|
| Tumor Models | Significant reduction in tumor growth and metastasis when treated with Hif-1 |
| Cardiac Ischemia | Improved cardiac function and reduced ischemic damage in models treated with Hif-1 |
Case Studies
Case Study 1: Tumor Growth Inhibition
In a study involving xenograft models of human tumors, administration of this compound resulted in a 50% reduction in tumor volume compared to controls. This effect was attributed to decreased angiogenesis and increased tumor cell apoptosis.
Case Study 2: Cardioprotection
In models of myocardial infarction, treatment with this compound led to a significant decrease in infarct size and improved heart function metrics. These findings suggest that modulation of HIF pathways can have protective effects against ischemic injury .
Future Directions
The potential applications of this compound extend beyond oncology:
- Cardiovascular Diseases : Given its cardioprotective effects observed in animal studies, further clinical trials are warranted to explore its utility in heart failure and ischemic heart disease.
- Chronic Inflammatory Conditions : As HIF-1 is involved in inflammatory responses, targeting this pathway may offer new therapeutic avenues for treating chronic inflammatory diseases.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to validate the inhibitory efficacy of Hif-1|A-IN-4 on HIF-1α activity in vitro?
- Answer : Use hypoxia-mimetic cell cultures (e.g., CoCl₂ treatment or 1% O₂ chambers) to stabilize HIF-1α. Measure inhibition via:
- Western blotting : Quantify HIF-1α protein levels post-treatment .
- Luciferase reporter assays : Assess transcriptional activity of hypoxia-response elements (HREs) .
- Dose-response curves : Calculate IC₅₀ values under standardized oxygen conditions.
- Example data table:
| Cell Line | O₂ Condition | Hif-1 | A-IN-4 Concentration (µM) | HIF-1α Reduction (%) |
|---|---|---|---|---|
| HeLa | 1% O₂ | 10 | 85 ± 3.2 | |
| HepG2 | Normoxia | 50 | 32 ± 4.1 |
Q. How can researchers ensure target specificity of this compound when studying off-target effects?
- Answer :
- Perform kinase profiling assays (e.g., Eurofins KinaseScreen) to rule out cross-reactivity with other signaling pathways.
- Use CRISPR/Cas9 HIF-1α knockout models as negative controls to confirm on-target effects .
- Combine with transcriptomic analysis (RNA-seq) to identify non-HIF-1α-regulated genes affected by the compound .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound efficacy data across different cancer models?
- Answer :
- Contextualize oxygen dependency : Tumors with varying hypoxia gradients (e.g., glioblastoma vs. breast cancer) may show differential responses. Use tissue oxygenation mapping (e.g., pimonidazole staining) to correlate drug efficacy with localized hypoxia .
- Analyze metabolic adaptations : Employ metabolomics (e.g., LC-MS) to assess compensatory pathways like glycolysis or glutaminolysis in resistant models .
- Methodological note: Cross-validate findings using orthogonal assays (e.g., ChIP-seq for HIF-1α-DNA binding vs. qPCR for target gene expression) .
Q. How should researchers design in vivo studies to evaluate this compound while controlling for systemic toxicity?
- Answer :
- Dose optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to establish a therapeutic window. Monitor biomarkers like VEGF (a HIF-1α target) in serum .
- Tissue-specific delivery : Use nanoparticle encapsulation or tumor-targeting ligands to minimize off-target effects .
- Example framework:
| Model | Delivery Method | Key Endpoints | Toxicity Metrics |
|---|---|---|---|
| Xenograft Mice | Intravenous | Tumor volume, HIF-1α IHC staining | Liver enzymes, body weight |
| Zebrafish | Microinjection | Angiogenesis inhibition | Developmental defects |
Q. What statistical approaches are critical for analyzing time-dependent HIF-1α inhibition by this compound?
- Answer :
- Longitudinal mixed-effects models : Account for intra-subject variability in repeated-measurement studies .
- Survival analysis : Apply Kaplan-Meier curves to assess prolonged efficacy in chronic hypoxia models (e.g., renal carcinoma) .
- Data interpretation tip: Use Bland-Altman plots to compare discrepancies between HIF-1α protein levels and transcriptional activity metrics .
Methodological Best Practices
- For experimental reproducibility :
- For peer-reviewed publication :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
